

"2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid" properties and structure

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Compound of Interest

Compound Name: 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

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An In-Depth Technical Guide to **2-Chloro-5-chlorosulfonyl-4-fluorobenzoic Acid**

Introduction: A Versatile Building Block in Modern Synthesis

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis.^{[1][2]} Its unique arrangement of three distinct reactive centers—a carboxylic acid, a chlorosulfonyl group, and a halogenated benzene ring—makes it a valuable precursor for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms on the aromatic ring modulates the electronic properties and reactivity of the functional groups, offering chemists precise control over synthetic outcomes. This guide provides a comprehensive overview of its properties, structure, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Identifiers

The structural integrity of a synthetic building block is paramount. **2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid** is characterized by a benzene ring substituted at positions 2, 4, and 5 with chloro, fluoro, and chlorosulfonyl groups, respectively, and a carboxylic acid at position 1.

Key Identifiers:

- CAS Number: 264927-50-6[1][3]
- Molecular Formula: C₇H₃Cl₂FO₄S[1][4]
- Molecular Weight: 273.07 g/mol [1][3]
- Synonyms: 2-Chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid[4]
- InChI Key: QOPIIRYHSQOQRN-UHFFFAOYSA-N[1]

Physicochemical and Safety Properties

Understanding the physical properties and safety profile is essential for proper handling, storage, and application in experimental design. The compound is a stable, solid material under standard conditions.

Property	Value	Source(s)
Appearance	Off-white to white solid/crystalline powder	[5][6]
Melting Point	145-148 °C	[1][2][4]
Solubility	Sparingly soluble in water. Soluble in organic solvents like diethyl ether.	[7][8]
Purity	Typically available at ≥98%	[1]

Safety and Handling: This compound is classified as a corrosive solid.[1][5] It causes severe skin burns and eye damage.[1][9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[5][10]

- GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[1][5]

- Signal Word: Danger.[1]
- Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents and bases.[1][5]

Synthesis and Purification: A Practical Workflow

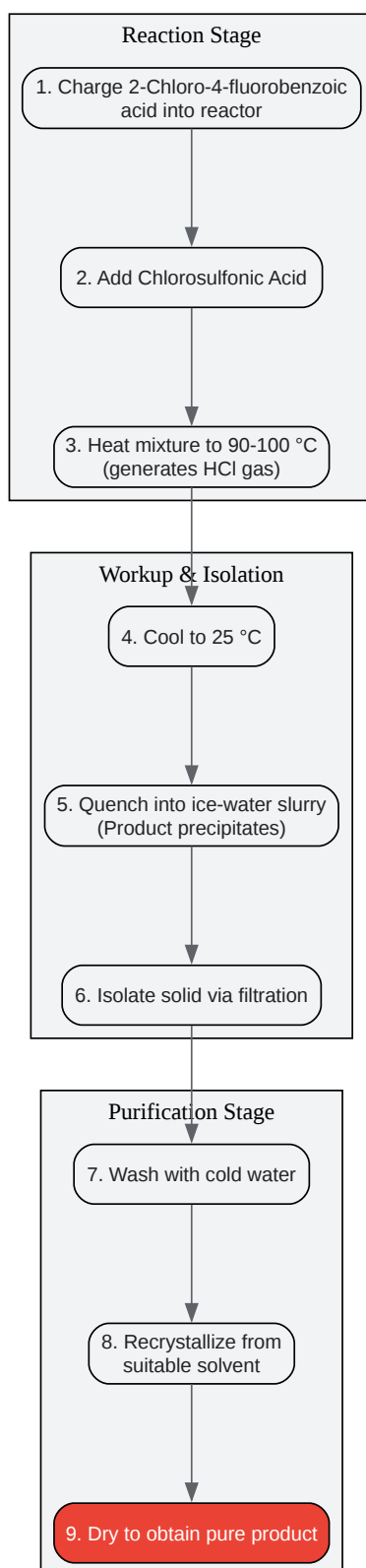
The synthesis of **2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid** is typically achieved via electrophilic aromatic substitution. The most direct route involves the chlorosulfonation of the corresponding substituted benzoic acid. The following protocol is a representative method adapted from established procedures for similar compounds.[8][11]

Experimental Protocol: Chlorosulfonation of 2-Chloro-4-fluorobenzoic acid

- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas by-product).
- Charge Reagents: Charge the flask with 2-chloro-4-fluorobenzoic acid.
- Addition of Chlorosulfonic Acid: Slowly and carefully add an excess of chlorosulfonic acid (typically 4-5 equivalents) to the starting material at room temperature. The reaction is exothermic and will generate HCl gas.
- Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for several hours (e.g., 5 hours) to ensure complete conversion.[8]
- Cooling: After the reaction is complete, cool the mixture to room temperature (25 °C).[8]
- Quenching: Slowly pour the cooled reaction mixture into a beaker containing a slurry of crushed ice and water.[8] This step must be done with extreme caution as the quenching of residual chlorosulfonic acid is highly exothermic. This procedure precipitates the solid product.
- Isolation: Collect the precipitated solid by vacuum filtration.

- Washing: Thoroughly wash the crude product on the filter with cold water to remove any remaining acid.[8]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as dissolving in diethyl ether and precipitating with hexane, to yield the final product of high purity.[8]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid**.

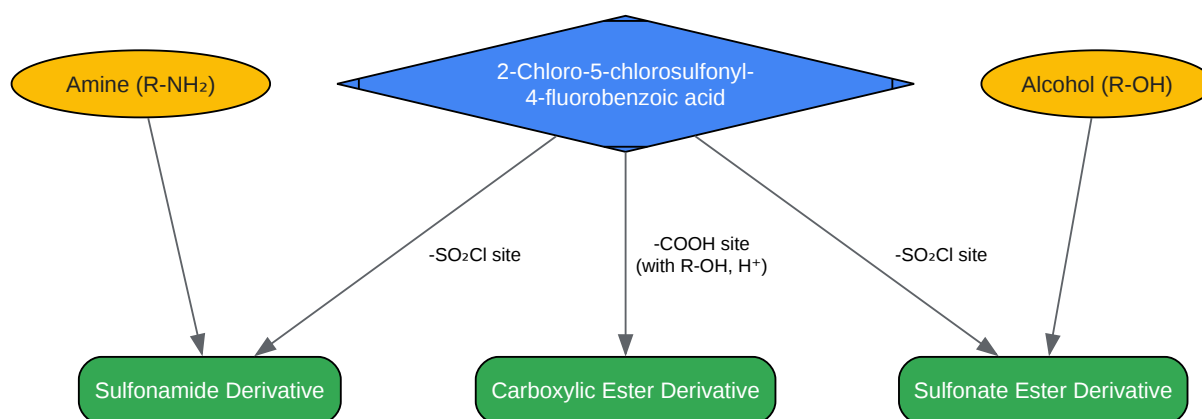
Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule is derived from the differential reactivity of its functional groups. The chlorosulfonyl ($-\text{SO}_2\text{Cl}$) group is a powerful electrophile, making it highly susceptible to nucleophilic attack.^[12] This reactivity is the cornerstone of its application in building complex molecular architectures.

- **Reactions at the Chlorosulfonyl Group:** This is the most reactive site. It readily reacts with a wide range of nucleophiles, such as primary and secondary amines, to form stable sulfonamides.^[12] This reaction is fundamental in medicinal chemistry for accessing a large class of biologically active compounds. Reaction with alcohols yields sulfonate esters.
- **Reactions at the Carboxylic Acid Group:** The carboxylic acid can undergo standard transformations such as esterification (with alcohols under acidic conditions) or conversion to an amide (with amines, often requiring activation with reagents like thionyl chloride or carbodiimides). Generally, the chlorosulfonyl group is more reactive and will react preferentially if a nucleophile like an amine is added without prior protection of the carboxylic acid.

Its primary application is as an intermediate in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives and other complex molecules for drug discovery.^{[1][2]}

Reactivity Pathways Diagram



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Caption: Key reactivity pathways of the title compound with nucleophiles.

Spectroscopic Characterization

While specific spectral data must be obtained on a lot-specific basis, the expected characteristics can be predicted from the structure.

- ^1H NMR: The proton NMR spectrum would be complex due to the substitution pattern. One would expect to see two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the adjacent electron-withdrawing groups. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm).
- ^{13}C NMR: The carbon NMR would show seven distinct signals: one for the carboxyl carbon (~ 165 - 170 ppm) and six for the aromatic carbons, with their chemical shifts and C-F coupling constants being diagnostic.
- IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm^{-1}), the C=O stretch ($\sim 1700\text{ cm}^{-1}$), and strong, characteristic stretches for the S=O bonds of the sulfonyl group (typically around 1375 cm^{-1} and 1180 cm^{-1}).

Conclusion

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is a high-value, multi-functional chemical intermediate. Its well-defined structure and predictable reactivity at its chlorosulfonyl and carboxylic acid moieties provide a robust platform for the synthesis of novel compounds. For scientists in drug development and discovery, this compound offers a reliable starting point for creating diverse libraries of sulfonamides and other derivatives, facilitating the exploration of new chemical space in the quest for next-generation therapeutics.

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